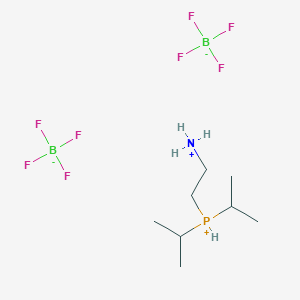
(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate is a phosphonium salt that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a phosphonium cation and tetrafluoroborate anions, making it a versatile reagent in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate typically involves the reaction of diisopropylphosphine with 2-bromoethylamine hydrobromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethyl sulfoxide.
Conditions: Reactions are typically carried out at elevated temperatures (50-100°C) under inert atmosphere (nitrogen or argon).
Major Products
The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphonium group interacts with metal catalysts, facilitating the formation of reactive intermediates and enhancing the efficiency of the reaction. The tetrafluoroborate anions help stabilize the phosphonium cation, ensuring the compound’s stability under various reaction conditions.
相似化合物的比较
Similar Compounds
- Triisopropylphosphonium tetrafluoroborate
- Di-tert-butyl(methyl)phosphonium tetrafluoroborate
- ®-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis(bis(3,5-dimethylphenyl)phosphine)
Uniqueness
Compared to similar compounds, (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of coupling reactions makes it a valuable reagent in synthetic chemistry.
属性
IUPAC Name |
2-di(propan-2-yl)phosphaniumylethylazanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NP.2BF4/c1-7(2)10(6-5-9)8(3)4;2*2-1(3,4)5/h7-8H,5-6,9H2,1-4H3;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNRBJVGVIOPD-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CC[NH3+])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22B2F8NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338426.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)
![(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B6338450.png)

